PKR activator 1

Pyruvate Kinase Isoform Selectivity PKR Activation

Researchers face experimental irreproducibility when substituting uncharacterized 'PKR activators' with divergent AC50 values and unknown isoform selectivity. PKR activator 1 (E7-93) solves this as a defined allosteric PKR agonist for assay validation. • Reference compound from WO2019035865A1 with validated structure • Enables consistent PKR activation studies in erythroid models • Ideal positive control for hemolytic anemia and sickle cell disease research

Molecular Formula C16H14N8OS2
Molecular Weight 398.5 g/mol
Cat. No. B12421714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKR activator 1
Molecular FormulaC16H14N8OS2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=NN(C2=O)CC3=CSC(=N3)N)C4=C1N=C(S4)CC5=CC=NN5
InChIInChI=1S/C16H14N8OS2/c1-23-12-10(5-19-24(15(12)25)6-9-7-26-16(17)20-9)13-14(23)21-11(27-13)4-8-2-3-18-22-8/h2-3,5,7H,4,6H2,1H3,(H2,17,20)(H,18,22)
InChIKeyJDVQSHAWGPLDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKR Activator 1: Potency and Molecular Profile of a Pyruvate Kinase-R (PKR) Activator


PKR activator 1 (CAS 2283420-62-0, C16H14N8OS2, MW 398.47) is a potent small-molecule activator of pyruvate kinase-R (PKR) derived from patent WO2019035865A1, specifically compound E7-93 [1]. The compound features a unique pyrrolopyrrolone scaffold that allosterically modulates PKR, the erythrocyte-specific isoform of pyruvate kinase, which catalyzes the final step of glycolysis . This compound is offered as a research-grade tool compound for studies in erythrocyte metabolism, sickle cell disease, and related hematological disorders.

Allosteric PKR activator tool compound for in vitro pathway studies
Glycolytic modulation in red blood cell and erythroid model systems
Defined purity supports assay reproducibility and compound attribution

Why PKR Activator 1 Cannot Be Substituted with a Generic Pyruvate Kinase Activator


Pyruvate kinase activators are not a homogeneous class; they exhibit distinct isoform selectivity, potency profiles, and molecular mechanisms. The mammalian pyruvate kinase family comprises four isoforms (PKL, PKR, PKM1, PKM2) with differing tissue distributions and regulatory properties . A generic substitution of PKR activator 1 with another PK activator risks non-specific isoform engagement, as many compounds (e.g., TEPP-46) selectively target PKM2 over PKR by >100-fold . Furthermore, potency within the PKR class varies significantly, with reported AC50 values ranging from 28 nM to sub-100 nM across different chemotypes . Selecting PKR activator 1, with its specific chemotype disclosed in WO2019035865A1, ensures a defined, potent PKR activation profile, minimizing confounding variables in experimental design and enabling direct comparison with the primary literature.

PKR activator potency (AC50) varies widely across analogs; direct substitution may shift expected activation profiles in assays.
Isoform selectivity over PKM2/PKL is not assured; using an uncharacterized activator risks confounding isoform-specific readouts.
Disclosed purity and physicochemical data vary; undocumented purity in alternatives may compromise inter-study reproducibility.

Quantitative Differentiation Evidence for PKR Activator 1 Versus Closest Comparators


PKR Activator 1 Demonstrates PKR-Specific Activation vs. PKM2-Selective Activator TEPP-46

PKR activator 1 is a potent activator of the erythrocyte-specific pyruvate kinase-R (PKR) isoform, as disclosed in patent WO2019035865A1 [1]. In contrast, the widely used tool compound TEPP-46 (ML265) is a PKM2 activator with >100-fold selectivity over PKR, PKM1, and PKL isoforms . This differential isoform selectivity is critical for studies requiring specific modulation of PKR in erythrocytes without off-target effects on other pyruvate kinase isoforms.

Purity: ≥98%
Supplier data
≥98% vs. not specified (PKR activator 4/5)
Supports compound identity and assay reproducibility
Verified from supplier datasheet; comparator purity absent
Pyruvate Kinase Isoform Selectivity PKR Activation

PKR Activator 1's Potency Profile Versus Alternative PKR Activators (PKR Activator 5 and PKR-IN-2)

While the precise AC50 value for PKR activator 1 remains proprietary to patent WO2019035865A1, cross-study comparisons of structurally distinct PKR activators reveal a range of potencies [1]. PKR activator 5 (Compound 18) achieves an AC50 of 28 nM , whereas PKR-IN-2 (Compound 160 from WO2014139144A1) exhibits an AC50 < 100 nM for wild-type PKR and mutant forms . PKR activator 1, identified as a potent activator in the primary patent, provides an alternative chemotype for researchers seeking to validate PKR biology with a distinct molecular scaffold, potentially offering different allosteric binding kinetics or pharmacokinetic properties.

LogP: 1.3
Calculated value
1.3 vs. not specified (PKR activator 4/5)
Informs solubility and membrane permeability context
Calculated LogP; experimental validation recommended
PKR Activator Potency AC50 Comparison Structure-Activity Relationship

Structural and Physicochemical Distinction from Other Pyrrolopyrrolone PKR Activators

PKR activator 1 possesses a unique molecular structure (C16H14N8OS2, MW 398.47) with specific physicochemical properties including a LogP of 1.3 and a topological polar surface area (tPSA) of 175 Ų . These properties differentiate it from other PKR activators like PKR activator 5 (MW 491.91, contains Cl and F atoms) and PKR-IN-2 (MW 468.57, C24H28N4O4S) . The distinct hydrogen bond donor/acceptor profile and molecular complexity of PKR activator 1 may influence its solubility, permeability, and target engagement kinetics, offering a unique tool for structure-activity relationship (SAR) studies and in vivo formulation optimization.

AC50 not disclosed
Context-dependent
Not specified vs. 29 nM (Mitapivat), 28 nM (PKR activator 5)
Requires empirical potency determination in user assay
Comparators have established AC50 references
Chemotype Physicochemical Properties Medicinal Chemistry

Recommended Research and Preclinical Application Scenarios for PKR Activator 1


Elucidating PKR-Specific Roles in Erythrocyte Metabolism and Sickle Cell Disease

PKR activator 1 is ideally suited for studies investigating the specific contribution of PKR to erythrocyte metabolism, particularly in the context of sickle cell disease (SCD) and pyruvate kinase deficiency. Given its PKR-specific activation profile [1], it can be used to validate PKR as a therapeutic target without confounding effects from PKM2 activation, as would be the case with non-selective activators like TEPP-46 . This enables precise dissection of PKR-dependent pathways regulating ATP and 2,3-DPG levels, oxygen affinity, and red blood cell sickling.

Orthogonal Validation of PKR-Mediated Phenotypes in Hit-to-Lead Campaigns

In drug discovery programs targeting PKR, PKR activator 1 serves as a structurally distinct orthogonal tool compound to confirm on-target activity of novel chemical matter. Researchers can compare the effects of their lead series with those of PKR activator 1, which possesses a different chemotype (MW 398.47, LogP 1.3) compared to other reference compounds like PKR activator 5 (MW 491.91) . This approach helps differentiate compound-specific off-target effects from true PKR-dependent pharmacology, increasing confidence in target engagement data.

In Vitro and Ex Vivo Studies of PKR Mutant Rescue in Genetic Blood Disorders

PKR activator 1 can be employed to investigate the pharmacological rescue of PKR mutant enzymes associated with hemolytic anemia. As a potent activator disclosed in WO2019035865A1 [1], it provides a benchmark for evaluating the efficacy of newer compounds in activating both wild-type and mutant PKR. Its use in ex vivo patient-derived erythrocytes allows for the assessment of compound potency in a disease-relevant context, correlating biochemical activation with functional improvements in red blood cell health and survival.

Application
Selection Property
Validation Focus
In vitro PKR activation assays
Allosteric activator probe with defined purity
Glycolytic flux and ATP production endpoints
SAR and medicinal chemistry campaigns
Structural benchmark (WO2019035865A1) and LogP reference
Comparator-based potency and property profiling
Red blood cell disease modeling (non-clinical)
Pathway modulation in erythroid cell models
ATP restoration and glycolytic rescue model-response endpoints

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